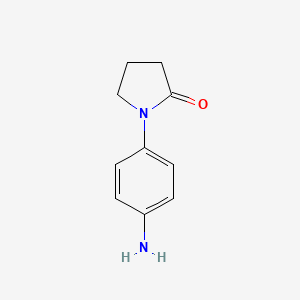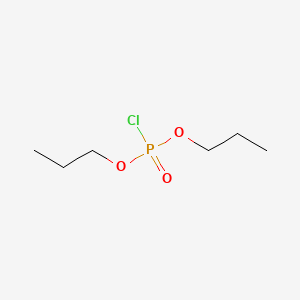
Dipropyl chlorophosphate
Übersicht
Beschreibung
Dipropyl chlorophosphate (DPCP) is a chemical compound that has been studied in various contexts, including its synthesis, molecular structure, chemical reactions, and physical and chemical properties. While the provided papers do not directly discuss DPCP, they do provide insights into related organophosphate compounds and their behaviors, which can be informative for understanding DPCP.
Synthesis Analysis
The synthesis of organophosphate compounds can be complex due to the presence of multiple functional groups. For example, the synthesis of diphenyl chlorophosphate was achieved using phenol and phosphorus oxychloride with anhydrous aluminum trichloride as a catalyst . The reaction conditions, such as temperature, time, catalyst dosage, and raw material molar ratio, were optimized to improve yield. This suggests that similar conditions could be relevant for the synthesis of DPCP.
Molecular Structure Analysis
The molecular structure of organophosphate compounds is critical for their function and reactivity. For instance, the structure of diphenyl chlorophosphate was characterized using infrared spectrometry and nuclear magnetic resonance spectroscopy . These techniques could also be applied to DPCP to determine its molecular structure and confirm the presence of functional groups.
Chemical Reactions Analysis
The reactivity of organophosphate compounds with various nucleophiles is an area of interest. The kinetics and mechanism of the reaction of dipropyl chlorophosphate with substituted anilines were studied, revealing that the reaction proceeds via a concerted mechanism with either a frontside or backside nucleophilic attack depending on the basicity of the aniline . This information is valuable for predicting the reactivity of DPCP in different chemical environments.
Physical and Chemical Properties Analysis
The physical and chemical properties of organophosphate compounds are influenced by their molecular structure. For example, the exposure to various organophosphate flame retardants, including tris(1,3-dichloro-2-propyl) phosphate, was assessed in a U.S. general population study, indicating widespread exposure and potential health implications . Understanding the properties of DPCP, such as solubility, stability, and toxicity, is essential for its safe handling and application.
Wissenschaftliche Forschungsanwendungen
Kinetics and Mechanism in Anilinolysis Reactions Dipropyl chlorophosphate has been studied for its role in anilinolysis reactions. Research conducted by Hoque and Lee (2011) in the Bulletin of The Korean Chemical Society investigated the kinetics and mechanisms of dipropyl chlorophosphate reactions with anilines. The study revealed different kinetic isotope effects depending on the basicity of the anilines, suggesting a complex mechanism involving hydrogen-bonded, four-center-type transition states for basic anilines and backside attack transition states for weakly basic anilines (Hoque & Lee, 2011).
Use in Flame Retardants Although not directly studying dipropyl chlorophosphate, research has focused on organophosphate flame retardants (PFRs), a category to which dipropyl chlorophosphate is closely related. Studies like those by Castorina et al. (2017) in Chemosphere and Hoffman et al. (2014) in Environment International have explored the presence and health risks of PFRs, including their metabolites in pregnant women and their variability (Castorina et al., 2017); (Hoffman et al., 2014).
Synthesis of Functionalized Polymers Dipropyl chlorophosphate has been utilized in the synthesis of functionalized polymers. Allcock et al. (2002) in Macromolecules described the synthesis of phenylphosphonic acid functionalized poly[aryloxyphosphazenes] using diphenyl chlorophosphate, a related compound. These polymers have potential applications as proton-conducting membranes in fuel cells (Allcock et al., 2002).
Environmental Monitoring and Health Impact Assessment Several studies have focused on the environmental presence and potential health impacts of organophosphate flame retardants, including compounds related to dipropyl chlorophosphate. Research has investigated their presence in indoor environments, wastewater, and the general population, assessing potential health risks and ecological implications (Ospina et al., 2018); (Rodgers et al., 2018).
Safety And Hazards
Dipropyl chlorophosphate should be handled with care. Avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes . Use personal protective equipment, ensure adequate ventilation, and remove all sources of ignition . In case of accidental release, evacuate personnel to safe areas and keep people away from and upwind of spill/leak .
Eigenschaften
IUPAC Name |
1-[chloro(propoxy)phosphoryl]oxypropane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14ClO3P/c1-3-5-9-11(7,8)10-6-4-2/h3-6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGWMBNBSQQGLAW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOP(=O)(OCCC)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14ClO3P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20179787 | |
| Record name | Phosphorochloridic acid, dipropyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20179787 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Dipropyl chlorophosphate | |
CAS RN |
2510-89-6 | |
| Record name | Phosphorochloridic acid, dipropyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002510896 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Phosphorochloridic acid, dipropyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20179787 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-[(Tert-butoxycarbonyl)amino]-3-(4-methoxyphenyl)propanoic acid](/img/structure/B1331006.png)
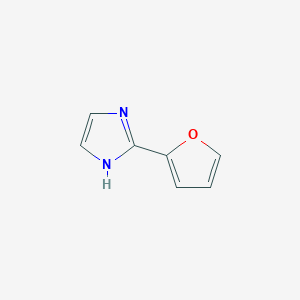
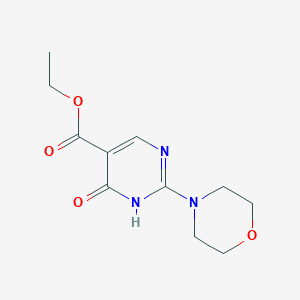

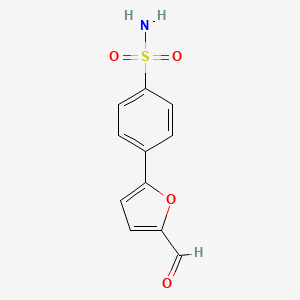
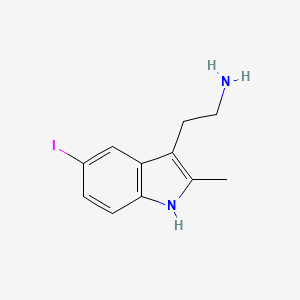
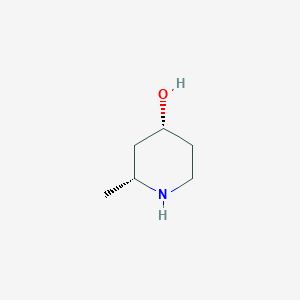
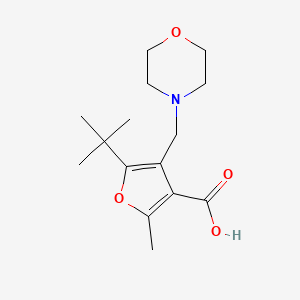
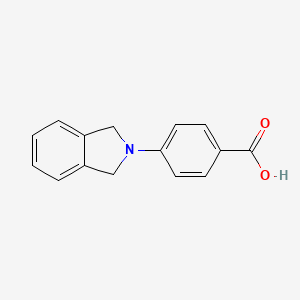
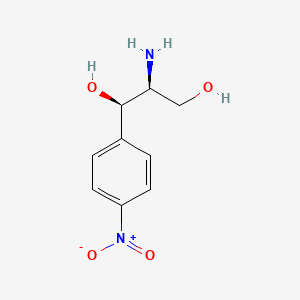
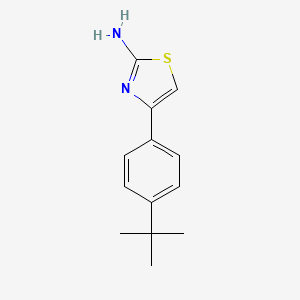
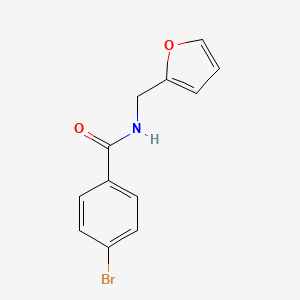
![2-(2-furoylamino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylic acid](/img/structure/B1331042.png)
